4-acetylamino-N-methylphthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6(14)12-7-3-4-8-9(5-7)11(16)13(2)10(8)15/h3-5H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDTUHZQDQGICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways Leading to 4 Acetylamino N Methylphthalimide and Its Congeners
Direct Synthesis Strategies for 4-Acetylamino-N-methylphthalimide
The primary route to obtaining this compound involves the transformation of its immediate precursor, 4-amino-N-methylphthalimide, which itself is derived from the corresponding nitro compound.
Reduction and Acylation Routes from Precursors
The synthesis of this compound is achieved through a two-step sequence starting from 4-nitro-N-methylphthalimide. conicet.gov.ar The first step is the chemical reduction of the nitro group at the 4-position of the phthalimide (B116566) ring to an amino group, yielding 4-amino-N-methylphthalimide. conicet.gov.ar This transformation is a standard procedure in organic synthesis, often accomplished through methods like catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. nih.gov
Following the successful reduction, the resulting 4-amino-N-methylphthalimide undergoes acylation. conicet.gov.ar This step involves treating the amino group with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to introduce the acetyl group (CH₃CO-), thereby forming the final product, this compound. conicet.gov.ar
Multi-step Synthetic Sequences
Formation of N-Methylphthalimide: The synthesis typically starts with phthalic anhydride. One common method involves a reaction with aqueous methylamine (B109427). conicet.gov.ar This process first opens the anhydride ring, followed by cyclization upon heating to form N-methylphthalimide with high yields (94%). conicet.gov.ar An alternative approach involves reacting phthalic anhydride with methylamine gas at elevated temperatures (300 °C). prepchem.com
Nitration: The synthesized N-methylphthalimide is then subjected to an electrophilic aromatic substitution reaction, specifically nitration, to introduce a nitro group onto the aromatic ring, producing 4-nitro-N-methylphthalimide. conicet.gov.ar
Reduction: The nitro group of 4-nitro-N-methylphthalimide is reduced to an amino group, yielding 4-amino-N-methylphthalimide. conicet.gov.ar
Acylation: The final step is the acylation of the amino group on 4-amino-N-methylphthalimide to give the target compound, this compound. conicet.gov.ar
Precursor Chemistry: Approaches to 4-Nitro-N-methylphthalimide
The pivotal precursor for the synthesis is 4-nitro-N-methylphthalimide. Its preparation from N-methylphthalimide is a critical step that has been the subject of considerable optimization to favor the desired 4-isomer over the 3-isomer.
Nitration Protocols of N-Methylphthalimide
The nitration of N-methylphthalimide is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction conditions, including temperature, solvent, and acid ratios, significantly influence the yield and the isomeric ratio of the product. Several protocols have been developed to maximize the formation of 4-nitro-N-methylphthalimide.
For instance, one method involves using a mixed acid solution with a specific molar ratio of H₂SO₄ to HNO₃ (3:1) and conducting the reaction at 55-60°C for 4 hours, which results in an 81% yield of the 4-nitro product. conicet.gov.arlookchem.com Another patented process describes dissolving N-methylphthalimide in concentrated sulfuric acid and methylene (B1212753) chloride, followed by the slow addition of concentrated nitric acid at reflux (around 41°C). prepchem.com This method is reported to produce a product mixture that is 90% 4-nitro-N-methylphthalimide by weight. prepchem.com
| Reagents & Conditions | Temperature | Reaction Time | Reported Yield/Product Ratio | Source |
|---|---|---|---|---|
| Mixed Acid (H₂SO₄/HNO₃ = 3:1) | 55-60°C | 4 hours | 81% Yield | conicet.gov.arlookchem.com |
| Conc. HNO₃, Conc. H₂SO₄, Methylene Chloride | ~41°C (reflux) then 90°C | 1 hour then 2 hours | 90% of product is 4-nitro isomer | prepchem.com |
Derivatization and Functionalization Strategies of the Phthalimide Core
The phthalimide structure, particularly at the 4-position, allows for further chemical modifications, leading to a variety of congeners with different properties.
Modifications at the 4-Position
The amino group of 4-amino-N-methylphthalimide serves as a versatile handle for further functionalization. One documented modification is N-alkylation, where the amino group is reacted with n-alkyl sulfonates or halides. conicet.gov.ar The outcome of this reaction can be controlled; the use of alkyl sulfonates tends to favor the formation of di-alkylated products, whereas reacting with alkyl halides under phase-transfer catalysis conditions predominantly yields the mono-alkylated derivative. conicet.gov.ar This allows for the synthesis of a range of N-alkylated 4-aminophthalimide (B160930) derivatives, expanding the chemical space accessible from this key intermediate.
N-Substitution Strategies
The introduction of substituents at the imide nitrogen of 4-acetylaminophthalimide and its analogs is a key strategy for modulating their physicochemical and biological properties. Various N-substitution methodologies have been developed, ranging from classical alkylations to more modern catalytic approaches.
A common and straightforward method for N-alkylation involves the reaction of the phthalimide nitrogen with an alkyl halide in the presence of a base. organic-chemistry.org For instance, the N-alkylation of phthalimide and other N-acidic heterocycles can be efficiently achieved using alkyl halides in ionic liquids with potassium hydroxide (B78521) (KOH) as the base. organic-chemistry.org This method has been shown to be effective for primary alkyl iodides, bromides, and activated chlorides, offering high yields and product purity under relatively mild conditions (20-80°C). organic-chemistry.org The use of ionic liquids as the reaction medium can also facilitate catalyst recycling, presenting a more environmentally benign approach compared to traditional organic solvents. organic-chemistry.org
The synthesis of a series of 4-amino-N-alkylphthalimides demonstrates the applicability of these substitution strategies to the core structure of interest. Compounds such as 4-amino-N-methylphthalimide, 4-amino-N-ethylphthalimide, and 4-amino-N-cyclohexylphthalimide have been prepared, highlighting the versatility of N-alkylation in creating a library of derivatives with varying steric and electronic properties. semanticscholar.orgresearchgate.net
Beyond simple alkylation with alkyl halides, other methods can be employed. The selective N-alkylation of amines and amides, which can be challenging due to the potential for over-alkylation, has been addressed through catalytic methods. rsc.orgmasterorganicchemistry.com For example, a selective Hofmann N-alkylation reaction using catalytic amounts of alkyl halides in the reaction of less nucleophilic amines and amides with alcohols offers a practical route to mono- or di-alkylated products. rsc.org Another advanced approach involves a copper metallaphotoredox system that enables the N-alkylation of various N-nucleophiles with a broad range of primary, secondary, and tertiary alkyl bromides under visible light irradiation. princeton.edu
The choice of the N-substituent can significantly influence the properties of the resulting molecule. For example, in a series of 4-aminophthalimide derivatives, the nature of the N-alkyl group was shown to affect their luminescent properties. semanticscholar.org
Table 1: Examples of N-Alkylation Reactions of Phthalimide Derivatives
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phthalimide | Alkyl halide | KOH, Ionic liquid, 20-80°C | N-Alkylphthalimide | High | organic-chemistry.org |
| 4-Aminophthalimide | Methylating agent | - | 4-Amino-N-methylphthalimide | - | semanticscholar.orgresearchgate.net |
| 4-Aminophthalimide | Ethylating agent | - | 4-Amino-N-ethylphthalimide | - | semanticscholar.org |
| Amine/Amide | Alcohol, cat. Alkyl halide | - | Mono- or Di-alkylated amine/amide | High selectivity | rsc.org |
| N-Nucleophile | Alkyl bromide | Ir(III) photocatalyst, Cu(TMHD)2, (TMS)3SiOH, LiOt-Bu, H2O, MeCN, Blue light | N-Alkyl product | High | princeton.edu |
Formation of Complex Adducts and Conjugates
The this compound scaffold can be elaborated into more complex structures through the formation of adducts and conjugates. This is often pursued to impart specific functionalities, such as biological activity or fluorescent signaling capabilities. nih.gov The 4-aminophthalimide core, a close precursor, is a well-known fluorophore, and its conjugation to other molecular entities is a common strategy in the development of fluorescent probes. nih.gov
One approach to forming complex adducts is through the derivatization of the 4-amino group. For instance, a fluorescent probe, (E)-5-((2-hydroxybenzylidene)amino)isoindoline-1,3-dione, was developed based on the 4-aminophthalimide core. nih.gov In this work, the amino group was condensed with a 2-hydroxybenzaldehyde moiety to form a Schiff base, a common strategy for creating molecules with excited-state intramolecular proton transfer (ESIPT) properties. nih.gov The study further explored the theoretical design of new compounds by introducing various substituents, such as amino and methoxy (B1213986) groups, and extending the conjugation with a naphthalene (B1677914) group to modulate the photophysical properties. nih.gov
The synthesis of phthalimides functionalized with cyclic amines, such as piperazine (B1678402), has been reported as a strategy to develop new antimalarial agents. nih.gov In these studies, phthalimide-protected amino acids were functionalized with cyclic amines, demonstrating the utility of the phthalimide core in constructing complex, biologically active molecules. nih.gov Similarly, piperazine derivatives have been conjugated with 4-(N-acetylamino)phenol to create potential cognition enhancers. nih.gov
The formation of these conjugates often involves standard amide bond formation or nucleophilic substitution reactions, where the phthalimide derivative acts as a building block. The specific reaction conditions would depend on the nature of the conjugating partner and the desired linkage.
Table 2: Examples of Conjugates Derived from Phthalimide Scaffolds
| Phthalimide Core | Conjugating Partner | Resulting Conjugate Type | Purpose/Application | Reference |
|---|---|---|---|---|
| 4-Aminophthalimide | 2-Hydroxybenzaldehyde | Schiff base | ESIPT-based fluorescent probe | nih.gov |
| Phthalimide-protected amino acids | Cyclic amines (e.g., piperazine) | Functionalized phthalimides | Antimalarial agents | nih.gov |
| 4-(N-acetylamino)phenol | Piperazine derivatives | Hybrid molecules | Cognition enhancers | nih.gov |
Coupling Reactions for Extended Systems (e.g., Ullmann, Knochel, Suzuki)
To construct extended molecular systems based on the this compound framework, various cross-coupling reactions are employed. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the connection of the phthalimide core to other aromatic or aliphatic moieties.
Ullmann Coupling:
The Ullmann reaction is a classical method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, typically involving a copper catalyst. frontiersin.orgorganic-chemistry.orgresearchgate.net In the context of phthalimide derivatives, Ullmann-type couplings can be used to introduce aryl or alkylamino groups at a halogenated position on the phthalimide ring. For example, a CuI-catalyzed Ullmann amine cross-coupling between aryl halides and various amines has been shown to proceed under mild conditions. frontiersin.org This methodology could be applied to a 4-halo-N-methylphthalimide to introduce diverse amino substituents, which could then be acetylated.
The synthesis of 4-alkylamino-N-alkylnaphthalimides from 4-nitronaphthalic anhydrides by nitro group displacement with primary amines provides an analogous strategy for introducing substituents that could be extended to phthalimide systems. researchgate.net
Suzuki Coupling:
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.com This reaction is widely used to form carbon-carbon bonds and construct biaryl systems or other extended conjugated structures. wikipedia.org For instance, a 4-halo-N-methylphthalimide could be coupled with various aryl or vinyl boronic acids to attach new aromatic or unsaturated systems to the 4-position of the phthalimide core. The reaction typically proceeds in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is known for its high functional group tolerance, making it suitable for complex molecules. organic-chemistry.orgjk-sci.com
Knochel-type Reactions:
While specific examples for this compound are not prevalent in the searched literature, Knochel-type reactions, which involve the preparation and use of highly functionalized organometallic reagents (often magnesium or zinc), offer a powerful tool for C-C bond formation. These reactions are known for their high chemoselectivity and mild reaction conditions, allowing for the functionalization of sensitive substrates. This methodology could potentially be applied to a suitably functionalized phthalimide derivative to introduce a wide range of substituents.
Table 3: Overview of Coupling Reactions for Extending Phthalimide Systems
| Reaction | Catalyst/Reagent | Bond Formed | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|---|
| Ullmann Coupling | Copper (e.g., CuI) | C-N, C-O | Aryl halide, Amine/Alcohol | Forms C-heteroatom bonds | frontiersin.orgorganic-chemistry.org |
| Suzuki Coupling | Palladium complex | C-C | Aryl halide/triflate, Boronic acid/ester | Forms biaryl and conjugated systems, high functional group tolerance | wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.com |
| Knochel-type Reactions | Organomagnesium/zinc reagents | C-C | Functionalized organometallics, Electrophiles | High chemoselectivity, mild conditions | - |
Advanced Spectroscopic Investigations and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of a molecule. However, no specific NMR data for 4-acetylamino-N-methylphthalimide could be located.
¹H NMR Spectral Analysis for Structural Confirmation and Proton Environments
A ¹H NMR spectrum of this compound would be essential for confirming its identity. This analysis would provide critical information by revealing the chemical shift, integration, and multiplicity of each unique proton in the molecule. For instance, distinct signals would be expected for the protons of the N-methyl group, the acetyl methyl group, the aromatic protons on the phthalimide (B116566) ring, and the amide (N-H) proton. The specific chemical shifts and coupling patterns of the aromatic protons would definitively establish the "4-acetylamino" substitution pattern. Without experimental data, a detailed analysis and data table cannot be constructed.
Two-Dimensional (2D) NMR Techniques (e.g., ROESY) for Spatial Relationships
Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the three-dimensional structure of a molecule in solution. columbia.edu A ROESY experiment identifies protons that are close to each other in space, irrespective of whether they are connected through chemical bonds. rsc.orgyoutube.com For this compound, ROESY could reveal spatial correlations between the N-methyl protons and the adjacent aromatic proton, or between the acetylamino group and its neighboring aromatic protons, providing insights into the molecule's preferred conformation. As no ROESY spectra for this specific compound are available, a discussion of its spatial relationships remains speculative.
Application of Electrophoretic NMR in Reaction Monitoring
Electrophoretic NMR is a specialized technique used to monitor chemical reactions by separating species within an NMR tube based on their charge and size. It could potentially be used to monitor the synthesis of this compound from its precursor, 4-amino-N-methylphthalimide, by simultaneously observing the disappearance of the reactant signal and the appearance of the product signal. However, there are no published applications of this technique for the synthesis or analysis of this compound.
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Key expected signals would include the imide carbonyl (C=O) stretching vibrations, the amide carbonyl stretching, the N-H stretching of the amide group, C-N stretching, and aromatic C-H and C=C stretching vibrations. Analysis of the FTIR spectrum for the related compound N-methylphthalimide shows the utility of this technique, but specific data for the acetylated derivative is needed for a conclusive analysis. dea.gov
Raman Spectroscopy for Vibrational Modes and Molecular Fingerprinting
Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would offer a unique "fingerprint," with characteristic signals for the aromatic ring and other key structural features. While Raman data exists for the parent N-methylphthalimide, no such data has been found for the target compound, precluding a detailed vibrational analysis.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, a critical step in its identification and characterization. nih.gov Unlike low-resolution mass spectrometry, HRMS can differentiate between compounds that have the same nominal mass but different chemical formulas. nih.gov
For this compound, HRMS would provide a highly accurate mass measurement, confirming its elemental composition. The theoretical exact mass of this compound can be calculated from its chemical formula (C₁₁H₁₀N₂O₃) and the precise masses of its constituent atoms.
Table 1: Theoretical Isotopic Composition of this compound
| Isotope | Mass (Da) | Abundance (%) |
| C₁₁H₁₀N₂O₃ | 218.0691 | 100.00 |
| C₁₀¹³CH₁₀N₂O₃ | 219.0725 | 12.16 |
| C₁₁H₉D N₂O₃ | 219.0754 | 0.17 |
| C₁₁H₁₀N¹⁵N O₃ | 219.0662 | 0.74 |
| C₁₁H₁₀N₂O₂¹⁷O | 219.0734 | 0.08 |
This table presents the theoretical isotopic distribution for this compound. The ability of HRMS to resolve these isotopologues is a key aspect of its utility.
The high mass accuracy of HRMS, often in the sub-parts-per-million (ppm) range, is crucial for distinguishing between potential elemental formulas for a given molecular ion, thereby providing a high degree of confidence in the compound's identity. nih.gov
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). nih.gov This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. nih.gov The resulting mass spectrum is a characteristic fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions.
Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 218 | [M]⁺ | Molecular Ion |
| 176 | [M - C₂H₂O]⁺ | Loss of ketene (B1206846) from the acetyl group |
| 161 | [M - C₂H₃O₂]⁺ | Cleavage of the acetyl group |
| 132 | [C₈H₄O₂]⁺ | Phthalic anhydride (B1165640) radical cation |
| 104 | [C₇H₄O]⁺ | Benzoyl cation fragment |
| 76 | [C₆H₄]⁺ | Benzyne radical cation |
This table is based on established fragmentation patterns of related compounds and represents a predictive analysis.
The analysis of these fragment ions allows for a detailed structural elucidation, confirming the presence of the N-methylphthalimide core and the 4-acetylamino substituent.
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound was not found, the X-ray structure of the closely related compound, N-(acetylamino)phthalimide, provides significant insights into the likely solid-state conformation. st-andrews.ac.ukresearchgate.net The study of N-(acetylamino)phthalimide revealed an unusual crystal structure with significant pyramidalization at the phthalimide nitrogen and strong intermolecular hydrogen bonding. st-andrews.ac.ukresearchgate.net
Table 3: Crystallographic Data for the Related Compound N-(Acetylamino)phthalimide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.0228(15) |
| b (Å) | 4.7285(8) |
| c (Å) | 28.882(6) |
| β (°) | 90.131(7) |
Data from the X-ray crystallographic study of N-(acetylamino)phthalimide. st-andrews.ac.ukresearchgate.net
These findings for N-(acetylamino)phthalimide suggest that the phthalimide ring in this compound may also exhibit non-planar geometry. st-andrews.ac.ukresearchgate.net The presence of the N-methyl group in this compound would preclude the specific intermolecular hydrogen bonding observed in N-(acetylamino)phthalimide, potentially leading to a different crystal packing arrangement. st-andrews.ac.ukresearchgate.net However, other intermolecular forces, such as dipole-dipole interactions and van der Waals forces, would still play a crucial role in its solid-state architecture.
Photochemical Reactivity and Reaction Mechanisms
Photoinduced Electron Transfer (PET) Reactions
Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of phthalimides. clockss.org N-alkylphthalimides, upon excitation, can act as electron acceptors. The triplet excited state of N-alkylphthalimides is readily reduced by electron donors with an oxidation potential of less than 1.6 V versus the saturated calomel (B162337) electrode (SCE). researchgate.net
For N-methylphthalimide, the parent compound of 4-acetylamino-N-methylphthalimide, it is reversibly reduced to its radical anion at approximately -1.5 V in acetonitrile (B52724) (vs. SCE). clockss.org The presence of an electron-donating group, such as the acetylamino group at the 4-position, is expected to influence the reduction potential and the efficiency of PET processes. However, it is noteworthy that 4-aminophthalimide (B160930) exhibits photochemical stability, a characteristic attributed to the charge transfer nature of its lowest excited singlet state (S1). researchgate.net This suggests that the acetylamino group may similarly modulate the PET reactivity of the N-methylphthalimide scaffold.
The general mechanism for a PET reaction involving an excited phthalimide (B116566) (P) and a donor (D) is as follows: P + hν → P P* + D → [P•⁻ D•⁺] The resulting radical ion pair can then undergo various subsequent reactions.
Photodecarboxylation Reactions
Phthalimides can initiate the photodecarboxylation of carboxylic acids via a PET mechanism. researchgate.net This process is a powerful method for generating carbon-centered radicals. The reaction is initiated by the excited phthalimide accepting an electron from the carboxylate, leading to the formation of a phthalimide radical anion and a carboxyl radical, which then fragments to release carbon dioxide and an alkyl radical.
While specific studies on the photodecarboxylation initiated by this compound are not prevalent, the general mechanism is well-established for related phthalimides. For instance, the photodecarboxylation of various alkylcarboxylic acids can be induced by different phthalimide derivatives. rsc.org The efficiency of such reactions would be influenced by the redox potential of the excited state of this compound.
Photoreductive Additions to the Phthalimide Ring
In the presence of a hydrogen donor, excited phthalimides can undergo photoreduction. This process typically involves the abstraction of a hydrogen atom by the excited phthalimide, leading to the formation of a ketyl-like radical. Subsequent reactions of this radical can lead to a variety of addition products. For example, the photoreduction of N-methylphthalimide has been studied in the presence of various hydrogen donors. chemdad.com The specific products formed are dependent on the reaction conditions and the nature of the hydrogen donor.
Photoaddition Reactions with Aromatic Systems and Alkenes
N-methylphthalimide is known to undergo photoaddition reactions with a variety of unsaturated compounds, including aromatic systems and alkenes. clockss.org These reactions can proceed through different mechanisms, including PET-initiated pathways and cycloadditions.
Irradiation of N-methylphthalimide in the presence of alkenes can lead to the formation of various adducts. For example, the reaction with allyltrimethylsilane (B147118) yields both [4+2] and [2+2] cycloadducts, arising from the triplet and singlet excited states of the phthalimide, respectively. clockss.org The solvent can also play a crucial role, with solvent-incorporated addition products being observed in some cases. capes.gov.br
| Alkene Reactant | Product Type(s) | Excited State Precursor | Reference |
| Allyltrimethylsilane | [4+2] and [2+2] Cycloadducts | Triplet and Singlet | clockss.org |
| Styrene (in methanol) | Solvent-incorporated adducts | Not specified | capes.gov.br |
Table 1: Examples of Photoaddition Reactions of N-Methylphthalimide with Alkenes
A notable intramolecular photoaddition reaction of certain N-substituted phthalimides can lead to the formation of benzazepinedione derivatives. This transformation typically proceeds via an initial intramolecular hydrogen abstraction, followed by cyclization of the resulting biradical. For instance, N-(4-homoadamantyl)phthalimide undergoes photoinduced γ-hydrogen abstraction, which, as a minor pathway, leads to ring enlargement to form azepinediones. researchgate.net
Intramolecular Photoreactions (e.g., γ-Hydrogen Abstraction)
When the N-alkyl substituent of a phthalimide possesses a γ-hydrogen atom, intramolecular γ-hydrogen abstraction can occur from the triplet excited state. This process, also known as the Norrish Type II reaction, generates a 1,4-biradical intermediate. youtube.com The fate of this biradical determines the final products, which can include cyclization to form an azetidinol (B8437883) or cleavage to yield an alkene and a modified phthalimide.
The efficiency and outcome of γ-hydrogen abstraction are highly dependent on the conformation of the N-alkyl chain, which dictates the proximity of the γ-hydrogen to the excited carbonyl group of the phthalimide. researchgate.net Studies on various N-alkylphthalimides have established that these abstractions are favored when the C=O•••Hγ distance is close to the sum of their van der Waals radii. researchgate.net
| N-Substituted Phthalimide | Primary Photochemical Process | Subsequent Reaction(s) | Product(s) | Reference |
| N-Alkylphthalimides with γ-H | Intramolecular γ-H abstraction | Cyclization or Cleavage | Azetidinols or Alkenes | researchgate.netyoutube.com |
| N-(4-homoadamantyl)phthalimide | Intramolecular δ-H abstraction (major), γ-H abstraction (minor) | Cyclization | Exo-alcohol (major), Azetidinols and Azepinediones (minor) | researchgate.net |
Table 2: Examples of Intramolecular Photoreactions of N-Substituted Phthalimides
Oxidative Functionalization of C-H Bonds Adjacent to Amide Nitrogen
The C-H bonds alpha to the nitrogen atom in N-alkylamides can be susceptible to oxidative functionalization under certain conditions. While direct photochemical methods for this transformation on this compound are not extensively documented, related oxidative cross-dehydrogenative coupling reactions of α-amino C(sp³)-H bonds have been developed. nih.gov These methods often involve the generation of an α-amino radical, which can then be trapped by a suitable reaction partner. Such strategies represent a powerful way to form new carbon-carbon or carbon-heteroatom bonds at the position adjacent to the amide nitrogen.
Dakin–West Type Reactions and Autoxidation Pathways
Scientific investigation into the specific photochemical reactivity of this compound, particularly concerning Dakin-West type reactions and autoxidation pathways, is not extensively documented in publicly available literature. However, an analysis of the compound's structural components and the known mechanisms of these reactions allows for a theoretical assessment of its potential reactivity.
Dakin–West Type Reactions
The Dakin–West reaction classically involves the conversion of an α-amino acid into a keto-amide using an acid anhydride (B1165640) and a base, such as pyridine. wikipedia.orgsynarchive.com The reaction mechanism proceeds through the formation of an azlactone intermediate. wikipedia.orgalfa-chemistry.com While traditionally applied to amino acids, modern variations have shown that other enolizable carboxylic acids can also undergo this transformation. wikipedia.org
This compound is not an amino acid and lacks a carboxylic acid group, which is a primary requirement for the classical Dakin-West reaction. The acetylamino (-NHCOCH₃) group is an amide, and the N-methylphthalimide moiety is a cyclic imide. Neither of these functional groups fits the typical substrate profile for a Dakin-West reaction. The reaction's key steps involve the acylation and activation of a carboxylic acid, followed by cyclization to an azlactone, deprotonation, and further acylation. wikipedia.org The absence of a carboxylic acid function and the inability to form a requisite azlactone intermediate make it highly improbable that this compound would undergo a Dakin-West type reaction under standard conditions.
Autoxidation Pathways
Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For organic compounds, this often involves the formation of radical intermediates and can lead to the introduction of oxygen-containing functional groups, such as hydroperoxides, alcohols, ketones, or carboxylic acids. The susceptibility of a molecule to autoxidation depends on the stability of the radical intermediates that can be formed.
In the case of this compound, several sites could theoretically be susceptible to autoxidation, although the phthalimide structure itself is generally stable towards oxidation. nih.govnih.gov The potential sites for autoxidation would be the N-methyl group and the acetylamino group attached to the aromatic ring.
The N-methyl group could potentially undergo radical abstraction of a hydrogen atom, leading to the formation of a hydroperoxide and subsequently an N-hydroxymethyl or N-formyl derivative. The acetylamino group could also be a site for oxidation, although N-acetylation is often considered a detoxification pathway for aromatic amines, suggesting a degree of stability. nih.govresearchgate.net The aromatic ring itself is electron-rich due to the acetylamino substituent, which could make it susceptible to oxidative degradation under harsh conditions, but this is less likely to be a facile autoxidation pathway.
Given the general stability of the phthalimide ring and the acetylamino group, significant autoxidation of this compound under normal storage conditions is not expected. However, under forcing conditions such as exposure to UV light or radical initiators in the presence of oxygen, degradation via oxidative pathways could occur.
The following table summarizes the key functional groups of this compound and their general reactivity towards oxidation.
| Functional Group | Potential for Oxidation | Plausible Oxidation Products |
| N-Methyl Group | Possible under forcing conditions | N-Hydroxymethylphthalimide, N-Formylphthalimide |
| Acetylamino Group | Generally stable; oxidation possible | Oxidative degradation of the side chain |
| Phthalimide Ring | Generally stable to oxidation | Ring-opened products under harsh conditions |
| Aromatic Ring | Susceptible to electrophilic attack | Hydroxylated or ring-opened products |
Computational and Theoretical Studies on 4 Acetylamino N Methylphthalimide Systems
Density Functional Theory (DFT) Calculations for Ground and Excited State Geometries
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is employed to determine the optimized geometries of molecules in both their ground and excited states. For 4-acetylamino-N-methylphthalimide, DFT calculations, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's stability and reactivity.
A significant application of DFT is the prediction of various spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. researchgate.netnih.gov These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.netnih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net For instance, studies on similar phthalimide (B116566) derivatives have shown good agreement between DFT-calculated and experimentally observed spectra. nih.govnih.gov
Below is an illustrative table of how predicted spectroscopic data for this compound might be presented based on DFT calculations.
| Spectroscopic Data | Predicted Value (Illustrative) | Computational Method |
| Key IR Frequencies (cm⁻¹) | B3LYP/6-311++G(d,p) | |
| C=O stretch (imide) | 1750, 1705 | |
| C=O stretch (amide) | 1680 | |
| N-H bend (amide) | 1540 | |
| C-N stretch | 1350 | |
| UV-Vis Absorption Maxima (nm) | TD-DFT/B3LYP/6-311++G(d,p) | |
| λmax 1 | 295 | |
| λmax 2 | 240 |
Note: The values in this table are illustrative and represent typical ranges for the specified functional groups. Actual values would be derived from specific DFT calculations for this compound.
Electronic Structure Analysis (e.g., Molecular Orbitals, Electron Density)
The electronic structure of this compound can be thoroughly analyzed using computational methods. This includes the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Electron density analysis reveals the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. nih.gov This information is valuable for predicting sites susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hydrogen bonding. nih.gov
Advanced Ab Initio Methods (e.g., Coupled-Cluster, Electron Propagator, Multi-Reference Ab Initio)
For a more accurate description of the electronic structure and properties, advanced ab initio methods can be employed. wikipedia.org These methods, meaning "from first principles," are based on the direct solution of the Schrödinger equation without empirical parameters. wikipedia.org
Coupled-Cluster (CC) theory is a high-level method that provides very accurate results for the energies and properties of small to medium-sized molecules.
Electron Propagator Theory (EPT) is used to directly calculate electron affinities and ionization potentials.
Multi-Reference Ab Initio methods are necessary for systems where the electronic ground state is not well-described by a single determinant, such as in certain excited states or at transition states of reactions.
While computationally more demanding than DFT, these methods can serve as benchmarks for less expensive computational approaches. wikipedia.org
Conformational Analysis through Quantum Mechanical Semirigorous Methods (e.g., PCILO)
The conformational landscape of a flexible molecule like this compound is important for its biological activity and physical properties. The Perturbed Configuration Interaction using Localized Orbitals (PCILO) method is a semi-rigorous quantum mechanical approach that can be used for conformational analysis. nih.gov PCILO can efficiently calculate the conformational energies of different rotamers, which arise from the rotation around single bonds, such as the C-N bond of the acetylamino group. nih.gov This analysis helps in identifying the most stable conformations and the energy barriers between them. nih.gov
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov For this compound, this could involve modeling its synthesis or its participation in chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. mdpi.com This allows for the determination of activation energies and reaction rates. mdpi.com For example, a study on the formation of N-phenylphthalimide from phthalanilic acid utilized ab initio calculations to map out the catalytic roles of acetic acid in the two-step reaction mechanism. mdpi.com
An illustrative data table for a hypothetical reaction involving this compound is presented below.
| Reaction Species | Relative Energy (kcal/mol) (Illustrative) | Method |
| Reactants | 0.0 | MP2/6-31G(d) |
| Transition State 1 | +15.5 | MP2/6-31G(d) |
| Intermediate | -5.2 | MP2/6-31G(d) |
| Transition State 2 | +20.1 | MP2/6-31G(d) |
| Products | -12.8 | MP2/6-31G(d) |
Note: This table illustrates the kind of data obtained from computational modeling of a reaction pathway. The values are hypothetical.
Grid-Based Projector Augmented Wave (GIPAW) Calculations
While more commonly used for solid-state systems, the Gauge-Including Projector Augmented Wave (GIPAW) method can be applied to molecular crystals. If the crystal structure of this compound is determined, GIPAW calculations could be used to predict solid-state NMR parameters. This method is particularly useful for correlating the atomic-level structure with experimental solid-state NMR spectra.
Applications in Advanced Molecular Systems and Probes Non Biological/non Clinical
Development of Fluorescent Molecular Switches
The 4-aminophthalimide (B160930) framework is a cornerstone for creating sophisticated fluorescent molecular switches. By chemically linking 4-amino-N-methylphthalimide to a photochromic molecule, such as diarylethene, researchers have engineered systems where fluorescence can be reversibly controlled by light. conicet.gov.ar In these systems, the diarylethene unit can exist in two forms: an open, colorless form and a closed, colored form. The switch is triggered by irradiating the molecule with specific wavelengths of light.
When the diarylethene is in its open form, the phthalimide (B116566) portion of the molecule can fluoresce, typically emitting blue light upon excitation. However, upon exposure to ultraviolet (UV) light, the diarylethene moiety undergoes a cyclization reaction to its closed form. In this state, it can absorb the energy emitted by the phthalimide fluorophore through a process called resonance energy transfer (RET), effectively quenching the fluorescence ("off" state). conicet.gov.ar This process is reversible; exposure to visible light reopens the diarylethene ring, restoring the fluorescence ("on" state). conicet.gov.ar This on/off capability allows for the precise modulation of a fluorescent signal using light as an external stimulus. conicet.gov.ar
Integration into Opto-Addressable Rewritable Memory Devices
The same photochromic behavior that enables fluorescent switching is highly sought after for the creation of opto-addressable rewritable memory devices. conicet.gov.arresearchgate.net Materials that can change their properties in response to light are fundamental to developing next-generation optical data storage. The ability of a molecule to exist in two distinct, stable states (e.g., the open and closed forms of the diarylethene-phthalimide switch) allows it to function as a binary bit of information (0 or 1).
The state of the molecular switch can be "written" using one wavelength of light (e.g., UV) and "erased" using another (e.g., visible light). conicet.gov.ar The "readout" of the stored information can be performed by detecting either the change in light absorption (color) or the presence/absence of a fluorescence signal. conicet.gov.ar This approach offers the potential for incredibly high-density data storage, miniaturizing devices down to the molecular level. conicet.gov.ar
Utilization as Molecular Probes for Environmental Conditions
The precursor compound, 4-amino-N-methylphthalimide (4AMP), is a well-known solvatochromic fluorescent dye. sigmaaldrich.combiosynth.com Solvatochromism is a phenomenon where the color of a substance—either its absorption or, more strikingly, its fluorescence emission—changes with the polarity of the solvent it is dissolved in. conicet.gov.ar This sensitivity to the local environment makes 4AMP and its derivatives powerful molecular probes.
When excited by light, the 4-aminophthalimide structure develops a more polar excited state. In polar solvents, this excited state is stabilized, which lowers its energy level and results in an emission of light at a longer wavelength (a red shift). Conversely, in nonpolar solvents, the emission occurs at shorter wavelengths. Research has shown that the emission of a diarylethene-4-amino-N-methylphthalimide conjugate shifts significantly from blue in nonpolar cyclohexane (B81311) to yellow-green in the more polar dioxane. researchgate.net This property allows the molecule to sense and report on the polarity of its microenvironment, which is a valuable tool in chemical analysis and materials science. conicet.gov.ar
Table 1: Solvatochromic Emission of a 4-Amino-N-methylphthalimide-Diarylethene Conjugate
| Solvent | Emission Color |
|---|---|
| Cyclohexane | Blue |
| Tetrachloromethane | --- |
| Benzene (B151609) | --- |
| Toluene | --- |
| Xylene | --- |
| Dioxane | Yellow-Green |
Data sourced from a study on a newly designed photochromic, fluorescent, and solvatochromic compound. researchgate.net
Phthalimide Derivatives as Chemosensors (e.g., for anions, peroxides)
The phthalimide and related naphthalimide scaffolds can be functionalized to act as chemosensors, which are molecules that signal the presence of a specific chemical species. By attaching a specific receptor group to the fluorescent core, a sensor can be designed to interact selectively with a target analyte, such as an ion or molecule. This interaction causes a change in the sensor's fluorescence, such as turning it "on" or "off."
Building Blocks in Polymer Chemistry for High-Temperature Materials
The rigid, planar structure of the phthalimide ring imparts excellent thermal stability, making it a valuable building block for high-performance polymers. vinca.rs Polymers containing phthalimide moieties are noted for their heat resistance and good mechanical properties. vinca.rs
Researchers have synthesized polymers and nanocomposites from phthalimide-derived monomers, such as N-phthalimidomethyl methacrylate. vinca.rs The resulting materials exhibit enhanced thermal stability, with the degradation temperature increasing as the phthalimide content rises. vinca.rs Furthermore, copolymers incorporating phthalimide units into a thiophene (B33073) backbone have been used to create organic thin-film transistors with good charge carrier mobility, demonstrating the utility of these structures in organic electronics where thermal and operational stability are crucial. nih.gov The general use of phthalic anhydride (B1165640), the precursor to phthalimide, in the manufacture of durable alkyd resins further underscores the role of this chemical family in creating robust polymeric materials. byjus.com
Ligand Design in Organometallic Chemistry (e.g., NHC complexes)
In the field of organometallic chemistry, phthalimide derivatives serve as effective ligands that can coordinate with metal centers to form catalysts. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The electronic properties of the ligand can fine-tune the reactivity of the metal, enhancing its catalytic activity and selectivity.
For example, a phthalimide ligand has been used to construct a single-site platinum catalyst for the hydrochlorination of acetylene. acs.org The coordination of the phthalimide's nitrogen atom to the platinum center modulates the metal's electronic properties, creating a highly dispersed and active catalytic site. acs.org Other studies have explored the coordination of phthalimide derivatives with copper and nickel. chesci.comacs.org A phthalimide Mannich base was shown to act as a bidentate ligand, binding to copper(II) through a carbonyl oxygen and a tertiary amine nitrogen. chesci.com Nickel(0) complexes have been shown to react with phthalimide, forming intermediates where the phthalimide is coordinated to the nickel center through its nitrogen atom (κ¹-N) or through both a carbon and oxygen atom (η²-C,O). acs.org These examples highlight the versatility of the phthalimide structure in creating well-defined, functional organometallic complexes.
Molecular Engineering for Energy Storage Systems (e.g., Redox Flow Batteries, focusing on solubility and redox potentials)
The core N-methylphthalimide structure possesses redox activity, meaning it can accept and donate electrons in a reversible manner. This property is essential for active materials used in energy storage systems like redox flow batteries (RFBs). In an RFB, energy is stored in liquid electrolytes containing dissolved redox-active molecules. The voltage and capacity of the battery are determined by the redox potentials and solubility of these molecules.
The basic N-methylphthalimide molecule undergoes a redox reaction, making it a candidate for an anolyte (the negative electrolyte) in non-aqueous RFBs. The introduction of a 4-acetylamino group onto the phthalimide ring is a form of molecular engineering that would be expected to modulate its key properties. The acetylamino group is electron-donating, which would likely make the molecule easier to reduce (i.e., lower its redox potential). Furthermore, modifying the core structure can significantly impact its solubility in the organic solvents used in these batteries, which is a critical factor for achieving high energy density. While direct studies on 4-acetylamino-N-methylphthalimide for RFBs are not prominent, the engineering of related naphthalimide structures has shown that adding functional groups is a powerful strategy to enhance solubility and tune electrochemical properties for battery applications.
Structure Activity Relationship Sar in Chemical and Photophysical Modulation
Influence of Phthalimide (B116566) Core Substituents on Chemical Reactivity and Stability
Substituents on the aromatic ring of the phthalimide core exert profound electronic effects that modulate the molecule's reactivity and stability. The nature and position of these functional groups can either enhance or diminish the electron density of the phthalimide system, thereby influencing its behavior in chemical reactions.
The reactivity of the phthalimide core is heavily dependent on the electronic nature of its substituents. rsc.orgnih.gov For instance, in nickel-catalyzed coupling reactions, the presence of an electron-donating group on the reacting partner enhances reactivity, whereas an electron-withdrawing group has the opposite effect. rsc.orgnih.gov Similarly, studies on the denitrogenative cyanation of benzotriazinones to form phthalimides showed that methyl and ester substituents on the benzene (B151609) backbone resulted in good yields, while electron-withdrawing bromo- and fluoro-substituents led to significantly lower yields. acs.org
Furthermore, phthalimide itself can act as a ligand to stabilize metal complexes in catalytic cycles. It has been shown to prevent the decomposition of nickel-aryl complexes, thereby improving the efficiency and scope of cross-coupling reactions. princeton.edu However, introducing electron-deficient substituents onto the phthalimide's aromatic ring can impair this stabilizing capability. princeton.edu
Table 1: Effect of Phthalimide Core Substituents on Reactivity
| Reaction Type | Substituent Effect | Outcome | Reference |
| Ni-catalyzed Coupling | Electron-donating group on isocyanate partner | Enhanced reactivity | rsc.org, nih.gov |
| Ni-catalyzed Coupling | Electron-withdrawing group on isocyanate partner | Diminished reactivity | rsc.org, nih.gov |
| Denitrogenative Cyanation | Methyl or Ester group on phthalimide core | Good product yield | acs.org |
| Denitrogenative Cyanation | Bromo or Fluoro group on phthalimide core | Low product yield | acs.org |
| Metallaphotoredox Catalysis | Phthalimide as an additive | Stabilizes Ni-aryl complexes, prevents decomposition | princeton.edu |
| Metallaphotoredox Catalysis | Electron-deficient group on phthalimide additive | Impairs stabilizing effect | princeton.edu |
Impact of N-Substituents on Photophysical Properties (e.g., quantum yields, solvatochromism)
The substituent attached to the imide nitrogen plays a crucial role in defining the photophysical properties of the molecule, including fluorescence quantum yields and solvatochromism (the change in color with solvent polarity).
For N-substituted 3-aminophthalimides, studies have shown that the fluorescence quantum yield can vary significantly, ranging from 2% to 68%, depending on the chemical structure of the N-substituent and the polarity of the solvent. researchgate.net These derivatives typically emit light in the blue spectral region in both polar and non-polar solutions. researchgate.net For the target molecule, the N-methyl group is a simple, small alkyl substituent. Its primary effect is to complete the imide structure, but it can also influence solubility and steric interactions.
In other contexts, the nature of the N-substituent can be critical. For example, in a specific metallaphotoredox reaction where phthalimide itself proved to be a beneficial additive, N-methylation was found to completely ablate the observed improvement in reaction performance. princeton.edu This highlights that even a subtle change from N-H to N-methyl can fundamentally alter the molecule's interaction within a complex chemical system. The photophysical properties of N-adamantylphthalimides have also been investigated, showing that the bulky N-substituent influences the pathways for photoinduced electron transfer (PET). mtroyal.ca
Steric and Electronic Effects of Functional Groups on Reaction Pathways
Both steric hindrance and electronic character of functional groups are critical determinants of reaction pathways and outcomes in phthalimide chemistry. These effects can dictate the feasibility of a reaction, influence yields, and control selectivity.
Electronic Effects: The electronic nature of substituents often governs reactivity. In the synthesis of phthalimides from isocyanates, electron-donating groups on the isocyanate's aryl ring were found to enhance the reaction rate, while electron-withdrawing groups did not. rsc.orgnih.gov This is a classic example of electronics dictating the success of a synthetic step.
Steric Effects: Steric hindrance can prevent reactions from occurring or can direct them along a specific path. In the N-arylation of phthalimides using triaryl bismuth reagents, steric bulk on the bismuth reagent played a key role. rsc.org An ortho-methyl group on the triphenyl bismuth reagent had a negative effect on the reaction, presumably by hindering the necessary transmetallation step. rsc.org Conversely, the planar nature of the phthalimide anion itself minimizes its steric bulk in S₂ reactions, allowing it to act as an effective nucleophile despite its size. youtube.com An interesting case showed that while a sterically demanding 2-methyl substituent on an N-aryl ring prevented a reaction, a 2-bromo substituent, which is also large but has different electronic properties, allowed the reaction to proceed successfully. acs.org
Table 2: Examples of Steric and Electronic Effects on Reaction Pathways
| Reactant/Substituent | Effect Type | Observation | Reaction Pathway Impact | Reference |
| Aryl isocyanate with electron-donating group | Electronic | Enhanced reactivity | Favors Ni-catalyzed coupling | rsc.org, nih.gov |
| ortho-methyl triphenyl bismuth | Steric | Negative effect on reaction | Hinders transmetallation | rsc.org |
| Phthalimide anion | Steric | Low effective hindrance due to planarity | Allows for efficient SN2 reaction | youtube.com |
| N-aryl ring with 2-methyl substituent | Steric/Electronic | Failed to participate in reaction | Blocks cyanation pathway | acs.org |
| N-aryl ring with 2-bromo substituent | Steric/Electronic | Successfully furnished product | Allows cyanation pathway | acs.org |
Modulation of Redox Potentials through Structural Modifications
The redox potentials of phthalimide derivatives—their tendency to be oxidized or reduced—can be precisely tuned through structural modifications. This is particularly important for applications in electrochemistry and photocatalysis. nih.gov
The introduction of different substituents onto the phthalimide core directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electrochemical studies on 3-aminophthalimide (B167264) derivatives revealed that substituents on the imide ring alter the reduction potentials. researchgate.net For one series, the reduction potential varied from -2.08 V to -1.78 V based on the N-substituent. researchgate.net Generally, electron-withdrawing groups make the molecule easier to reduce (less negative reduction potential) by stabilizing the resulting radical anion, while electron-donating groups make it harder to reduce.
Similarly, theoretical and experimental studies on naphthalene (B1677914) phthalimide derivatives demonstrate that these molecules undergo reversible reduction, forming colored radical anions. nih.gov The potential at which this reduction occurs is a key parameter for their use as electrochromic materials, which change color in response to an applied voltage. nih.gov The ability to tune these redox potentials through synthetic modification is a core principle in the design of such functional materials. nih.govacs.org
Design Principles for Modulating Molecular Response to External Stimuli (e.g., light, solvent polarity)
The design of phthalimide-based molecular systems that respond to external stimuli is guided by a clear understanding of structure-property relationships. By carefully selecting substituents, one can control how the molecule interacts with light or changes its properties in different solvent environments.
Response to Light: The photochemical behavior of phthalimides is highly dependent on their substitution pattern. mtroyal.ca For example, introducing electron-donating groups like -OH or -OCH₃ at the 4-position of the phthalimide ring can induce fluorescence, with quantum yields reaching up to 0.49. mtroyal.ca This principle is fundamental to creating fluorescent probes. The rate of photoinduced electron transfer (PET), a key process in many photochemical reactions, is also strongly influenced by substituents. The PET rate constant for a methoxy-substituted phthalimide was found to be nearly two orders of magnitude faster than that for an amino-substituted one. mtroyal.ca
Response to Solvent Polarity: Many phthalimide derivatives exhibit solvatochromism, where their absorption or emission spectra shift depending on the polarity of the solvent. This phenomenon arises from changes in the dipole moment of the molecule upon electronic excitation. N-phthalimide derivatives have been shown to be emissive in a range of solvents, indicating their potential use as polarity-sensitive fluorescent probes. researchgate.net
Response to Redox Stimuli: As discussed previously, structural modifications allow for the tuning of redox potentials. This principle is the basis for designing electrochromic materials, where a change in redox state, triggered by an electrical potential, results in a visible color change. nih.gov The ability to control the reduction potential and the color of the resulting radical species is a key design goal in this field. nih.gov
Advanced Research Methodologies and Techniques in Phthalimide Studies
Time-Resolved Fluorescence Measurements
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the excited-state dynamics of fluorescent molecules (fluorophores). By measuring the decay of fluorescence intensity over time after excitation with a short pulse of light, researchers can determine the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state. nih.gov This technique is particularly valuable for studying processes that compete with fluorescence, such as energy transfer, electron transfer, and solvent relaxation. bac-lac.gc.ca
The primary methods for these measurements are Time-Correlated Single Photon Counting (TCSPC) and fluorescence up-conversion. bac-lac.gc.ca TCSPC is a highly sensitive digital technique that builds a probability histogram of photon arrival times, making it suitable for detecting weak emissions and resolving complex decay kinetics over a dynamic range from picoseconds to microseconds. bac-lac.gc.ca
In the context of phthalimide (B116566) derivatives, studies on the closely related compound 4-aminophthalimide (B160930) (4-AP) using time-resolved emission spectra (TRES) reveal complex excited-state behavior. Upon photoexcitation, 4-AP undergoes an intramolecular charge transfer (ICT), which significantly increases its dipole moment. researchgate.netresearchgate.net This change in electronic structure makes its fluorescence highly sensitive to the surrounding environment. In aqueous micellar solutions, the changes in TRES in the initial picoseconds are attributed not just to non-specific solvent relaxation but also to the formation of a specific hydrogen-bonded exciplex between the excited 4-AP and water molecules. researchgate.netresearchgate.net The equilibrium shifts to favor this complexed form due to the increased hydrogen-bond energy in the excited state. researchgate.net
While specific lifetime data for 4-acetylamino-N-methylphthalimide is not detailed in the provided results, typical fluorescence lifetimes for similar organic fluorophores are often in the nanosecond range. For instance, the nanosecond emission spectra from d(TA) and d(AT) show lifetimes of 2.3 ns and 6.1 ns, respectively. eijppr.com Multi-exponential decays are common, indicating the presence of multiple emitting species or different molecular conformations. nih.gov
Pump-Probe Spectroscopic Experiments
Pump-probe spectroscopy, also known as transient absorption spectroscopy, is a cornerstone technique for tracking photoinduced dynamics on timescales ranging from femtoseconds to nanoseconds. nih.gov The methodology involves exciting a sample with a short, intense "pump" pulse and then monitoring the changes in absorption with a second, time-delayed "probe" pulse. nih.gov This allows for the direct observation of short-lived excited states, radical ions, and other transient intermediates that are invisible to steady-state techniques.
For chromophores like phthalimides and the structurally similar naphthalimides, transient absorption spectra provide a detailed map of the deactivation pathways from higher energy states. nih.gov Studies on 4-substituted naphthalimides show that light absorption initially populates a second excited singlet state (S2), which then rapidly undergoes internal conversion (within ~40 ps) to the first excited singlet state (S1). nih.gov The character of this S1 state (e.g., π,π* or charge-transfer) is heavily influenced by the substituent at the 4-position. nih.gov
The transient absorption spectrum of a related compound, 4-(N,N-dimethylamino)benzonitrile (DMABN), in a polar solvent like acetonitrile (B52724) shows distinct excited-state absorption (ESA) bands that evolve over picoseconds. lookchem.com For example, bands around 710 nm decay with a time constant of about 4 ps, while new bands appear at higher energies (e.g., 325 nm). lookchem.com Such spectral dynamics are characteristic of structural relaxation and the formation of different excited-state species, such as twisted intramolecular charge transfer (TICT) states. nih.gov In the case of some naphthalimide derivatives, the S1 state can decay via intersystem crossing to form a triplet state (T1) on a timescale of hundreds of picoseconds. nih.gov The formation of triplet states can also be observed, with transient absorption in the 360–700 nm range. acs.org
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry (CV) is the most widely used technique for characterizing the redox properties of chemical compounds. It provides information on the reduction and oxidation potentials of a molecule and the stability of the resulting charged species. The experimental setup typically involves a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire), all immersed in a solution of the analyte with a supporting electrolyte. rsc.org
For phthalimide-based molecules, CV is used to determine their electron-accepting capabilities. The phthalimide moiety is a known electron acceptor, and its reduction potential can be tuned by N-substitution. researchgate.net In studies of N-oxyphthalimide derivatives in dimethylformamide (DMF), the initial one-electron reduction leads to a radical anion that subsequently cleaves at the N–O bond. researchgate.net The reduction potential for benzyloxyphthalimide, for instance, occurs as an irreversible peak at -1.30 V (vs. an unspecified reference). researchgate.net
The electrochemical behavior is highly dependent on the molecular structure. Modification of the N-atom substituent is a known strategy to alter the reduction potential of the phthalimide ring. researchgate.net In dyads containing a naphthalene (B1677914) diimide (NDI) acceptor and a phenothiazine (B1677639) donor, the NDI moiety typically shows two one-electron reductions. nih.gov The potentials for these events are influenced by the nature of the substituents on the aromatic core. nih.gov
| Compound | Process | Potential (V) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| N-Benzyloxyphthalimide | Reduction (Ep,c) | -1.30 | DMF | researchgate.net |
| Phenothiazine-NDI Dyad (1) | 1st Reduction | -1.06 | CH2Cl2/[NBu4][BF4] | nih.gov |
| Phenothiazine-NDI Dyad (1) | 2nd Reduction | -1.48 | CH2Cl2/[NBu4][BF4] | nih.gov |
| Phenothiazine-NDI Dyad (1) | Oxidation | 0.33 | CH2Cl2/[NBu4][BF4] | nih.gov |
| Phenoxazine-NDI Dyad (2) | 1st Reduction | -1.04 | CH2Cl2/[NBu4][BF4] | nih.gov |
| Phenoxazine-NDI Dyad (2) | 2nd Reduction | -1.48 | CH2Cl2/[NBu4][BF4] | nih.gov |
| Phenoxazine-NDI Dyad (2) | Oxidation | 0.36 | CH2Cl2/[NBu4][BF4] | nih.gov |
Experimental Design for Photoinduced Reactions
The design of experiments for photoinduced reactions of phthalimides involves several key steps to ensure reproducible and mechanistically informative results. The photochemistry of phthalimides often parallels that of simple ketones, involving processes like intramolecular hydrogen abstraction.
A typical experimental design includes:
Reactant Preparation : A solution of the N-substituted phthalimide is prepared in a suitable solvent, often an organic solvent like acetone (B3395972) or acetonitrile.
Irradiation : The solution is irradiated with light of a specific wavelength, typically using a mercury lamp or LEDs, often filtered to select a specific excitation band of the phthalimide chromophore (e.g., 290 nm). nih.gov The reactions may be conducted under an inert atmosphere (e.g., argon) to prevent quenching by oxygen. nih.gov
Reaction Monitoring : The progress of the reaction can be monitored over time using techniques like UV-Vis spectroscopy or thin-layer chromatography (TLC). eijppr.comnih.gov
Product Analysis : After irradiation, the products are isolated and identified using standard analytical methods such as NMR, mass spectrometry, and IR spectroscopy.
Quantum Yield Measurement : To quantify the efficiency of the reaction, the quantum yield (Φ) of substrate decomposition or product formation is determined. nih.gov This is often done by comparing the rate of reaction to that of a chemical actinometer with a known quantum yield.
For example, studies on carboxy-substituted N-alkylphthalimides involved irradiation at 248 or 308 nm, with the reaction progress monitored by time-resolved UV-Vis spectroscopy and conductometry to measure the quantum yield of decarboxylation. nih.gov Mechanistic investigations, such as Stern-Volmer fluorescence quenching and cyclic voltammetry, can support the proposed reaction pathway, for instance, by confirming a single-electron transfer (SET) step. acs.org
Thin-Layer Chromatography (TLC) and Preparative Chromatography for Purification and Analysis
Chromatographic techniques are indispensable for the purification and analysis of phthalimide derivatives. researchgate.net
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress, checking compound purity, and optimizing solvent systems for larger-scale separation. eijppr.com The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plastic or glass backing. jetir.org The separation occurs based on the relative affinity (adsorption) of the compounds for the stationary phase versus the mobile phase (eluent). nih.gov The chromatographic behavior of phthalimides on silica gel is influenced by the electronic effects of substituents, which affect the interaction between the carbonyl groups and the adsorbent surface. nih.gov After development, spots are visualized under UV light or with chemical staining agents. nih.gov
Preparative and Column Chromatography are used for the purification of larger quantities of material. nih.gov The principle is the same as TLC, but it is performed on a larger scale using a glass column packed with a stationary phase like silica gel. nih.gov The crude product is loaded onto the column, and a solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through to separate the components. nih.gov Fractions are collected and analyzed by TLC to isolate the pure compound.
A specific application is the use of gas chromatography (GC) coupled with mass spectrometry (GC/MS) for the analysis of N-methylphthalimide. rsc.org
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 7890A Gas Chromatograph | rsc.org |
| Column | 15 m x 0.25 mm I.D. fused silica capillary | rsc.org |
| Stationary Phase | 0.25 µm 5% phenyl 95% dimethylpolysiloxane (HP-5) | rsc.org |
| Detector | Agilent Model 5975C quadrupole mass-selective detector (MSD) | rsc.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | rsc.org |
Solvation Dynamics Studies in Polar Media
Solvation dynamics refers to the process of solvent reorganization around a solute molecule following a change in the solute's electronic structure, such as after photoexcitation. These dynamics are particularly important for polar molecules like this compound, whose charge distribution changes significantly upon excitation. The study of these dynamics provides insight into solvent-solute interactions on a molecular level.
The primary experimental technique to probe these dynamics is time-resolved fluorescence spectroscopy, which measures the time-dependent Stokes shift (TDSS) of the emission spectrum. The TDSS reflects the rate at which the polar solvent molecules reorient to stabilize the newly formed, more polar excited state of the solute. sigmaaldrich.com
Studies on the analogue 4-aminophthalimide (4-AP) show that it is an excellent probe for such studies due to its solvatochromic properties and the intramolecular charge transfer that occurs upon excitation. researchgate.netlookchem.com The changes observed in the time-resolved emission spectra (TRES) are a direct consequence of the solvation process. researchgate.net In polar solvents, this relaxation can involve both non-specific dipolar interactions and specific interactions like hydrogen bonding, as seen with water molecules present in micellar systems. researchgate.net The dynamics of solvation in homologous amide solvents have been found to be close to the solvent longitudinal relaxation time (τL) predicted by simple continuum models. sigmaaldrich.com These studies are crucial for understanding how the local environment influences the photophysical properties of the phthalimide probe.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
